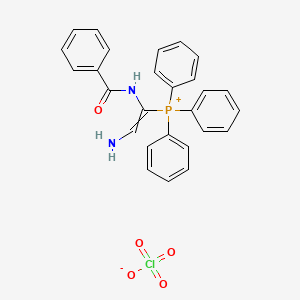
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. This compound is part of the broader class of phosphonium salts, which are widely used in organic synthesis and catalysis. The presence of both amino and benzamido groups in its structure makes it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate precursor containing the amino and benzamido groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and benzamido groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its ability to form stable intermediates and transition states makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium chloride: Similar in structure but with chloride as the counterion instead of perchlorate.
(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium bromide: Another similar compound with bromide as the counterion.
Uniqueness
The uniqueness of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate lies in its specific counterion (perchlorate), which can influence its reactivity and stability. The presence of both amino and benzamido groups also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
90283-78-6 |
|---|---|
Molecular Formula |
C27H24ClN2O5P |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
(2-amino-1-benzamidoethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H23N2OP.ClHO4/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-21H,28H2;(H,2,3,4,5) |
InChI Key |
JQLJBUKAIPRIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CN)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
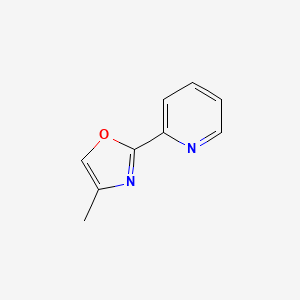
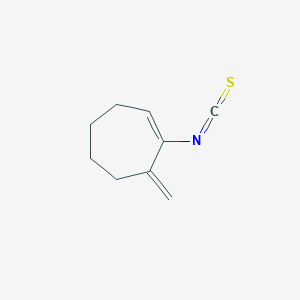
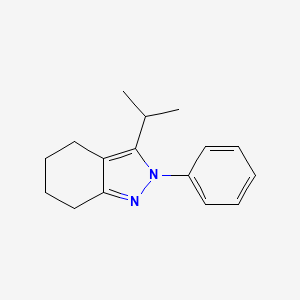

![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
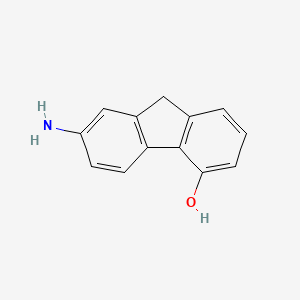
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
